
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide has been reported in the literature. For instance, the synthesis of furan-2-aldehyde-d, a compound with a similar furan ring, has been described starting from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Another study reported the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid .Molecular Structure Analysis
The molecular structure of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide can be inferred from related compounds. For instance, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile, a compound with a similar furan ring, has been reported . The C7–N1 distance was found to be 1.149 (3) Å, indicating a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° were almost in a straight line .Chemical Reactions Analysis
While specific chemical reactions involving N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide have not been reported, reactions of similar furan derivatives have been described. For instance, N-fluorobenzenesulfonimide has been used for the direct fluorination and amination of (hetero)aromatic C–H bonds . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention due to their remarkable therapeutic efficacy as antibacterial agents. Researchers have explored the synthesis of novel furan-based compounds to combat microbial resistance . The compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Further studies are needed to elucidate its mechanism of action and potential clinical applications.
Urease Inhibition
Furan chalcones and aurones, which contain furan moieties, have demonstrated excellent urease inhibition efficacy. These compounds could be valuable in the development of therapeutic agents for conditions related to urease activity .
Anti-Inflammatory Properties
Furan derivatives, including the compound under investigation, have shown anti-inflammatory effects. These properties make them interesting candidates for drug development in inflammatory diseases .
Antiviral Potential
Furan-based molecules have been explored for their antiviral activity. While specific data on this compound’s antiviral effects are limited, its structural features warrant further investigation .
Anticancer Activity
Furan derivatives have been studied for their potential as anticancer agents. The compound’s unique structure may contribute to its cytotoxic effects against cancer cells. Researchers are actively investigating its role in cancer therapy .
Other Therapeutic Applications
Beyond the mentioned fields, furan derivatives have been associated with various other therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, and anti-anxiety properties. While the compound’s specific applications in these areas require further exploration, its diverse pharmacological potential is intriguing .
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(18,9-11-5-4-8-19-11)10-16-13(17)12-6-2-3-7-15-12/h2-8,18H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPBBAPBNAPDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)
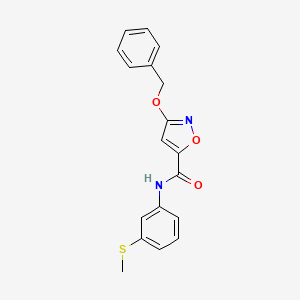
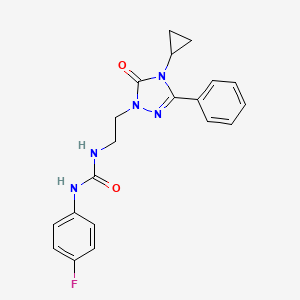
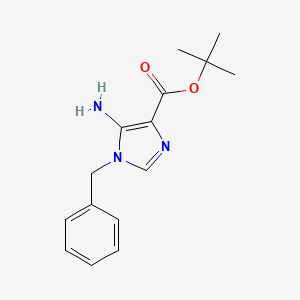
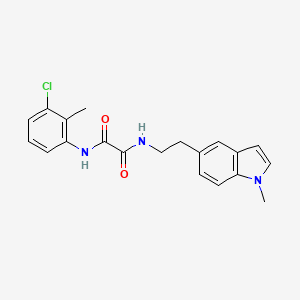
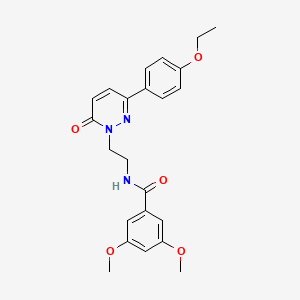
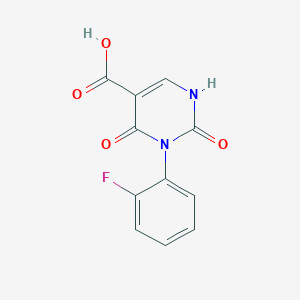
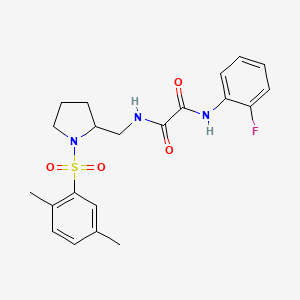
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)
![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
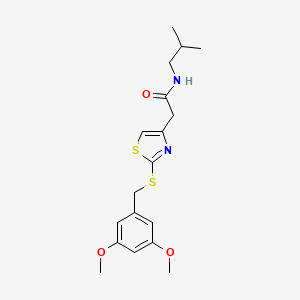
![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)